1-Carbamoyl-1-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

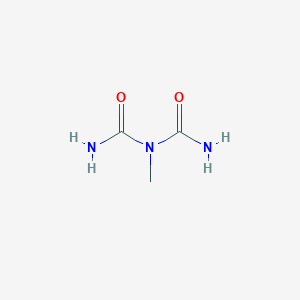

1-Carbamoyl-1-methylurea is an organic compound with the molecular formula C3H7N3O2 It is a derivative of urea, characterized by the presence of a carbamoyl group attached to a methylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-1-methylurea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products through simple filtration or routine extraction procedures.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling of reactants due to their potential hazards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Carbamoyl-1-methylurea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

Substitution: This reaction involves the replacement of one atom or group in a molecule with another.

Common Reagents and Conditions:

Wissenschaftliche Forschungsanwendungen

1-Carbamoyl-1-methylurea has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Carbamoyl-1-methylurea involves its interaction with specific molecular targets and pathwaysGenerally, carbamoylation, the addition of a carbamoyl group to a molecule, can affect protein function and stability .

Vergleich Mit ähnlichen Verbindungen

Carbamic Acid Derivatives: These compounds share a similar structure with 1-Carbamoyl-1-methylurea and include various carbamates.

Urea Derivatives: Compounds such as N-substituted ureas are structurally related to this compound.

Conclusion

This compound is a compound of significant interest due to its potential applications in chemistry, biology, medicine, and industry. Its synthesis methods, chemical reactions, and scientific research applications make it a valuable compound for further study and development.

Biologische Aktivität

1-Carbamoyl-1-methylurea (CMU) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of CMU, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a carbamoyl group attached to a methylurea moiety. Its molecular formula is C3H8N2O2, and it features functional groups that are essential for its biological interactions.

The biological activity of CMU can be attributed to its interaction with various biological targets. Here are some key mechanisms:

- Inhibition of Enzymatic Activity : CMU has been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmitter regulation. The compound exhibits an IC50 value of 14 µM against neuroblastoma cells, indicating its potential neuropharmacological effects .

- Anticancer Activity : Research indicates that CMU may possess anticancer properties. Its structural analogs have been evaluated for growth inhibitory effects against various cancer cell lines, including MCF-7 breast cancer cells. These studies suggest that modifications to the urea structure can enhance potency and selectivity .

1. Anticancer Properties

A study investigated the anticancer effects of CMU and its derivatives. The results demonstrated significant growth inhibition in MCF-7 cells, with a reported GI50 of 27 nM for one analog . The mechanism was linked to interference with ATP synthesis in mitochondria, showcasing the compound's ability to disrupt energy metabolism in cancer cells.

2. Neuropharmacological Effects

In preclinical studies, CMU was evaluated for its neurotoxic potential. The compound's ability to inhibit acetylcholinesterase suggests a dual role in both therapeutic and toxicological contexts. The degradation products of CMU were identified, indicating a complex metabolic pathway that could influence its efficacy and safety profile .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

1-carbamoyl-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-6(2(4)7)3(5)8/h1H3,(H2,4,7)(H2,5,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIPMFAUUCTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.